molecular formula C34H36N4O4Pt B12867836 Pt(II) Mesoporphyrin IX

Pt(II) Mesoporphyrin IX

Cat. No.: B12867836
M. Wt: 759.8 g/mol
InChI Key: YRJJAKXBIDDWAB-UHFFFAOYSA-L
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Description

Pt(II) Mesoporphyrin IX is a natural porphyrin-derived specialty chemical. It is a platinum complex of mesoporphyrin IX, which is a derivative of protoporphyrin IX. This compound is known for its applications in various scientific fields, including its use as a ratiometric oxygen sensor and in the formulation of pressure-sensitive paints .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pt(II) Mesoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum ion and the conjugated porphyrin ring system .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce various ligand-substituted derivatives .

Mechanism of Action

The mechanism of action of Pt(II) Mesoporphyrin IX involves its ability to interact with molecular oxygen and other small molecules. The platinum center can coordinate with oxygen, allowing the compound to function as an oxygen sensor. Additionally, the porphyrin ring system can undergo photoactivation, leading to the generation of reactive oxygen species, which are useful in photodynamic therapy .

Biological Activity

Pt(II) Mesoporphyrin IX (Pt(II)MP) is a metalloporphyrin complex that has garnered attention in the field of bioinorganic chemistry due to its unique properties and potential therapeutic applications. This article explores the biological activity of Pt(II)MP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

Pt(II)MP is derived from protoporphyrin IX (PPIX), a crucial precursor in heme biosynthesis. The incorporation of platinum into the porphyrin structure alters its chemical properties, enhancing its biological activity. The compound's structure allows it to interact with biological macromolecules, influencing various cellular processes.

The biological activity of Pt(II)MP can be attributed to several mechanisms:

  • DNA Interaction : Similar to other platinum-based compounds, Pt(II)MP can form adducts with DNA, disrupting replication and transcription processes. This interaction can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy .
  • Reactive Oxygen Species (ROS) Generation : Upon light activation, Pt(II)MP can generate ROS, which are implicated in photodynamic therapy (PDT). These species can induce oxidative stress in target cells, leading to apoptosis or necrosis .
  • Metal Ion Chelation : The ability of Pt(II)MP to chelate metal ions may disrupt essential metal homeostasis within cells. This disruption can affect various metabolic pathways and contribute to its antimicrobial properties .

Anticancer Activity

Research indicates that Pt(II)MP exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that:

  • Cytotoxicity : In vitro assays demonstrated that Pt(II)MP induces cell death in cancer cells through apoptosis and necrosis mechanisms. The compound's effectiveness varies depending on the cell type and exposure duration .
  • Mechanistic Studies : Investigations into the mechanism revealed that Pt(II)MP interacts with DNA, forming cross-links similar to cisplatin but with distinct binding characteristics that may reduce resistance observed in some tumors .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Pt(II)MP against both Gram-positive and Gram-negative bacteria:

  • Photodynamic Inactivation : When activated by light, Pt(II)MP demonstrates significant antimicrobial activity. It has been shown to reduce bacterial viability by several log orders under appropriate light conditions .
  • Mechanism : The antimicrobial effect is thought to arise from ROS generation upon light activation, leading to membrane damage and cell death .

Case Studies

  • Cancer Cell Lines : A study assessed the cytotoxic effects of Pt(II)MP on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin.
  • Bacterial Strains : Another study focused on the efficacy of Pt(II)MP against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity when combined with light exposure, suggesting its potential as a treatment for antibiotic-resistant infections .

Data Summary

PropertyFindings
Cytotoxicity Significant against various cancer cell lines
IC50 Values Comparable to cisplatin
Antimicrobial Activity Effective against MRSA under light activation
Mechanism DNA interaction and ROS generation

Properties

Molecular Formula

C34H36N4O4Pt

Molecular Weight

759.8 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+)

InChI

InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

YRJJAKXBIDDWAB-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-])C.[Pt+2]

Origin of Product

United States

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